4-(Butoxycarbonyl)phenyl 4-chlorobenzoate
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Overview
Description
4-(Butoxycarbonyl)phenyl 4-chlorobenzoate is an organic compound with the molecular formula C18H17ClO4 and a molecular weight of 332.78 g/mol . This compound is characterized by the presence of a butoxycarbonyl group attached to a phenyl ring, which is further connected to a chlorobenzoate moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-(butoxycarbonyl)phenol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Butoxycarbonyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are substituted benzoates, depending on the nucleophile used.
Hydrolysis: The major products are 4-chlorobenzoic acid and 4-(butoxycarbonyl)phenol.
Oxidation and Reduction: The major products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Butoxycarbonyl)phenyl 4-chlorobenzoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions . Additionally, it can interact with cellular components, affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)phenyl 4-chlorobenzoate
- 4-(Ethoxycarbonyl)phenyl 4-chlorobenzoate
- 4-(Propoxycarbonyl)phenyl 4-chlorobenzoate
Uniqueness
4-(Butoxycarbonyl)phenyl 4-chlorobenzoate is unique due to its specific butoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The length of the butoxy group can influence the compound’s solubility, stability, and interaction with other molecules .
Properties
IUPAC Name |
butyl 4-(4-chlorobenzoyl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-2-3-12-22-17(20)13-6-10-16(11-7-13)23-18(21)14-4-8-15(19)9-5-14/h4-11H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNLSVJCIIEDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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